[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
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Overview
Description
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring, a chloroacetyl group, and a benzyl ester moiety, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via an acylation reaction using chloroacetyl chloride in the presence of a base, such as triethylamine, to form the chloroacetylated pyrrolidine.
Formation of the Carbamic Acid Benzyl Ester: The final step involves the reaction of the chloroacetylated pyrrolidine with benzyl chloroformate in the presence of a base, such as sodium bicarbonate, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the chloroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioethers.
Scientific Research Applications
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be employed in studies to investigate its biological activity and potential as a drug candidate.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Chemical Biology: The compound can serve as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl ester moiety may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.
Comparison with Similar Compounds
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester can be compared with similar compounds, such as:
[(S)-1-(2-Bromo-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and biological activity.
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid methyl ester: Similar structure but with a methyl ester instead of a benzyl ester, which may influence its solubility and pharmacokinetic properties.
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester, potentially affecting its chemical stability and reactivity.
Properties
IUPAC Name |
benzyl N-[(3S)-1-(2-chloroacetyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-8-13(18)17-7-6-12(9-17)16-14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,19)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASZWTJNHOXXEK-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)OCC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1NC(=O)OCC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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